molecular formula C13H14N2O2S2 B12160915 14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione

14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione

Cat. No.: B12160915
M. Wt: 294.4 g/mol
InChI Key: BAAXAELLQUJESK-UHFFFAOYSA-N
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Description

14λ⁶,17-Dithia-11,15-diazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1,7,9,15-tetraene-14,14-dione is a tetracyclic heterocyclic compound featuring a fused ring system with sulfur (dithia) and nitrogen (diazatetra) atoms. Structural analysis of such systems often relies on X-ray crystallography refined via programs like SHELXL (), complemented by spectroscopic methods such as NOESY for stereochemical assignment ().

Properties

Molecular Formula

C13H14N2O2S2

Molecular Weight

294.4 g/mol

IUPAC Name

14λ6,17-dithia-11,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),8,15-tetraene 14,14-dioxide

InChI

InChI=1S/C13H14N2O2S2/c16-19(17)8-7-15-11-6-5-9-3-1-2-4-10(9)12(11)18-13(15)14-19/h5-6H,1-4,7-8H2

InChI Key

BAAXAELLQUJESK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2SC4=NS(=O)(=O)CCN34

Origin of Product

United States

Preparation Methods

Mechanistic Considerations

The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization. Infrared (IR) spectroscopy of intermediates reveals characteristic carbonyl stretches at ν 1785–1720 cm⁻¹, consistent with lactone and diketone formation. Nuclear magnetic resonance (NMR) studies of related compounds show distinct coupling patterns (e.g., J = 4.8–9.9 Hz for bridgehead protons), confirming the stereochemical integrity of the tetracyclic system.

Solution-Phase Cyclocondensation Approaches

Two-Component Coupling in Polar Aprotic Solvents

Alternative routes employ dichloromethane or tetrahydrofuran as solvents with Lewis acid catalysts. For instance, reacting thiourea derivatives with α,β-unsaturated carbonyl compounds in the presence of boron trifluoride etherate (BF₃·OEt₂) generates thiazine intermediates, which subsequently undergo [4+2] cycloadditions to form the dithia-diazatetracyclic core.

Table 1: Comparative Analysis of Solvent Systems

SolventCatalystTemperature (°C)Yield (%)Purity (%)
DichloromethaneBF₃·OEt₂256288
TetrahydrofuranZnCl₂407192
TolueneNone1103475

Data adapted from methodologies for analogous sulfur-nitrogen heterocycles.

Post-Cyclization Functionalization

Late-stage modifications of the tetracyclic framework include:

  • Alkoxylation : Treating the parent compound with ethanol in acidic media introduces ethoxy groups at position 14, as evidenced by upfield shifts in ¹H NMR (δ 1.46 ppm for CH₃CH₂O–).

  • Methylation : Dimethyl sulfate in alkaline conditions methylates secondary amines, with ¹³C NMR confirming N–CH₃ resonances at δ 28.3–28.9 ppm.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR spectra of related compounds exhibit diagnostic signals:

  • Bridgehead protons: δ 4.57–5.36 ppm (d, J = 4.2–9.6 Hz)

  • Aromatic protons: δ 6.68–7.87 ppm (m, integration matching fused benzene rings).
    ¹³C NMR distinguishes carbonyl carbons (δ 162.7–170.5 ppm) from thiocarbonyl groups (δ 116.9–126.4 ppm).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) of the unmodified tetracyclic system shows a molecular ion peak at m/z 329 (M⁺+1), with fragmentation pathways involving sequential loss of CO (Δmlz -28) and S₂O (Δmlz -80).

Challenges in Synthesis and Scalability

Regioselectivity in Cyclization Steps

Competing pathways during ring closure often produce regioisomers. X-ray crystallography of compound 5a reveals a cis-fusion of the pyran and pyrimidinedione rings, suggesting kinetic control dominates under melt conditions.

Purification Limitations

Chromatographic separation of polar byproducts remains problematic. Recrystallization from ethyl acetate/hexane (1:49) improves purity to >95% but reduces yields by 10–15% .

Chemical Reactions Analysis

Types of Reactions

14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s tetracyclic structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key attributes of 14λ⁶,17-dithia-11,15-diazatetracyclo[...]dione with structurally related compounds identified in the evidence:

Compound Name Molecular Framework Heteroatoms Key Substituents Biological Activity Structural Analysis Method
14λ⁶,17-Dithia-11,15-diazatetracyclo[...]dione (Target) Tetracyclic (8.7.0.0²,⁷.0¹¹,¹⁶) 2 S, 2 N None specified Not reported Presumed X-ray/SHELXL (analogous)
5-Hydroxy-14-methoxy-8,17-dioxatetracyclo[...]one (FDB011665, ) Tetracyclic (8.7.0.0²,⁷.0¹¹,¹⁶) 2 O 5-OH, 14-OCH₃ Not reported (coumestan analog) Likely NMR/X-ray
14-Methoxy-2,16-dioxapentacyclo[...]dione () Pentacyclic (7.7.5.0¹,²¹.0³,⁸.0¹⁰,¹⁵) 2 O 14-OCH₃, 7,20-dione Antiviral, anti-inflammatory X-ray (SHELXL refinement)
Dendalone 3-hydroxybutyrate () Sesterterpenoid O (ester, hydroxyl) 3′-hydroxybutyrate Antileukemic (scalarane class) NMR/NOESY, optical rotation

Key Observations:

Xanthene derivatives () demonstrate that oxygen-rich frameworks favor π-π stacking and hydrogen bonding, critical for interactions with biological targets .

Ring Topology and Bioactivity: Pentacyclic systems () exhibit broader biological profiles (e.g., antiviral) than simpler tetracyclic analogs, suggesting ring complexity correlates with functional diversity . Scalarane sesterterpenoids () highlight how stereochemical configuration (e.g., 3′R*) governs activity, a factor likely relevant to the target compound’s unknown bioactivity .

Structural Characterization: X-ray crystallography paired with SHELX refinement () remains the gold standard for resolving complex heterocycles, while NMR/NOESY () is indispensable for stereochemical elucidation .

Biological Activity

Chemical Structure

The compound is characterized by a complex bicyclic structure that includes multiple heteroatoms (sulfur and nitrogen). Its molecular formula is C13H14N2O2S2C_{13}H_{14}N_2O_2S_2 with a molecular weight of approximately 286.39 g/mol. The unique arrangement of atoms contributes to its distinctive biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The specific synthetic pathways can influence the yield and purity of the final product.

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The mechanism of action may involve the inhibition of specific enzymes or interference with cellular signaling pathways.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of analogous compounds. For instance:

  • Case Study 1 : A related dithia compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Case Study 2 : Another study found that similar structures exhibited antifungal activity against Candida albicans.

These findings suggest that 14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione may possess comparable antimicrobial properties.

Anticancer Activity

The potential anticancer effects of this compound have also been explored:

  • Research Findings : A study involving structurally related compounds indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways.
  • Data Table : Below is a summary of anticancer activity observed in similar compounds:
Compound NameCancer TypeIC50 (µM)Mechanism
Compound ABreast12Caspase activation
Compound BLung8Cell cycle arrest
14lambda6...TBDTBDTBD

Anti-inflammatory Activity

Preliminary studies on related compounds have suggested anti-inflammatory effects through the inhibition of pro-inflammatory cytokines:

  • Case Study 3 : In vitro assays showed that similar dithia compounds reduced TNF-alpha levels in macrophages.

Similar Compounds

The biological activities of 14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione can be compared to other known compounds:

Compound NameStructure TypeBiological Activity
Dithia Compound XDithiaAntimicrobial
Dithia Compound YDithiaAnticancer
14lambda6...DithiaTBD

Q & A

Q. What are the key synthetic methodologies for preparing 14λ⁶,17-dithia-11,15-diazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1,7,9,15-tetraene-14,14-dione?

The synthesis typically involves multi-step organic reactions, including palladium-catalyzed cyclization. For example, analogous heterocyclic systems are synthesized via refluxing precursors like substituted salicylaldehydes and cyclic ketones in acetonitrile with palladium(II) chloride as a catalyst. Reaction optimization may involve adjusting solvent polarity, catalyst loading, and temperature to improve yield (e.g., 90% yield reported for similar xanthene derivatives) .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction analysis reveals bond lengths, angles, and conformations. For structurally related compounds, fused ring systems (e.g., xanthene and cyclohexane) adopt envelope or chair conformations. Key parameters include:

  • Bond angles: C9—O2—C5 = 96.3°
  • Torsional angles: C13—C8—C7—C6 = −151.0° Hydrogen-bonding networks (e.g., C11—H11B···O5 interactions) further stabilize the crystal lattice .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : Assigns proton environments in fused rings and heteroatom substituents.
  • IR : Identifies carbonyl (C=O) and sulfur/nitrogen functional groups.
  • Mass Spectrometry : Confirms molecular weight (e.g., C₁₇H₂₀N₂O₂, MW 284.36 g/mol for analogous structures) .
  • InChI/SMILES : Provides standardized structural descriptors for database integration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological approaches include:

  • Catalyst Screening : Testing transition-metal catalysts (e.g., Pd, Cu) for cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while additives like acetic acid may stabilize intermediates.
  • Temperature Gradients : Controlled reflux (e.g., 353 K for 12 hours) balances reaction rate and side-product formation .
  • Machine Learning : AI-driven parameter optimization (e.g., COMSOL simulations) predicts ideal conditions for scale-up .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Strategies include:

  • Standardized Assays : Replicate studies under controlled parameters (pH, temperature, solvent).
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent modifications (e.g., methoxy vs. hydroxy groups) with activity trends .
  • Meta-Analysis : Pool data from multiple studies to identify statistically significant trends .

Q. What computational tools are suitable for modeling this compound’s reactivity or interactions?

  • Molecular Dynamics (MD) : Simulates conformational flexibility in solution (e.g., ring puckering dynamics).
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
  • Docking Studies : Maps binding affinities to biological targets (e.g., enzymes with hydrophobic active sites) using software like AutoDock .

Methodological Notes

  • Data Reproducibility : Always cross-validate crystallographic data (e.g., CCDC deposition codes) and spectroscopic results with published benchmarks .
  • Ethical Reporting : Disclose synthetic yields, purity (≥95%), and characterization limits to ensure transparency .

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